

Spectroscopic Profile of Methyl 2-chloroacrylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 2-chloroacrylate

Cat. No.: B147158

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 2-chloroacrylate** ($C_4H_5ClO_2$), a reactive monomer used in the synthesis of various polymers. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Methyl 2-chloroacrylate**.

Table 1: 1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
Data not available	-	=CH ₂
Data not available	-	=CH ₂
Data not available	s	-OCH ₃

Quantitative 1H NMR data for **methyl 2-chloroacrylate** is not readily available in public spectral databases. The table indicates the expected signals based on the molecular structure. Further experimental work is required to determine the precise chemical shifts and coupling constants.

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
Data not available	$-\text{C=O}$
Data not available	$=\text{C(Cl)}-$
Data not available	$=\text{CH}_2$
Data not available	$-\text{OCH}_3$

Specific ^{13}C NMR chemical shifts for **methyl 2-chloroacrylate** are not publicly available. The assignments are predicted based on the chemical structure.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm^{-1})	Assignment
Data not available	C=O stretch
Data not available	C=C stretch
Data not available	C-O stretch
Data not available	C-Cl stretch
Data not available	$=\text{C-H}$ bend
Data not available	C-H stretch

While an IR spectrum (ID: 1948) is noted in the Coblenz Society Spectral Collection, the detailed peak list is not publicly accessible. The assignments are based on characteristic functional group absorptions for acrylates.

Table 4: Mass Spectrometry Data

m/z	Interpretation
120	$[M]^+$ (Molecular ion for ^{35}Cl isotope)
122	$[M+2]^+$ (Molecular ion for ^{37}Cl isotope)
89	$[M - \text{OCH}_3]^+$
61	$[M - \text{COOCH}_3]^+$

Data sourced from the NIST Mass Spectrometry Data Center suggests these primary fragments for **Methyl 2-chloroacrylate** under electron ionization.[\[1\]](#)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra to elucidate the molecular structure of **Methyl 2-chloroacrylate**.

Methodology:

- Sample Preparation: A sample of neat **Methyl 2-chloroacrylate** (approximately 5-10 mg for ^1H NMR and 20-50 mg for ^{13}C NMR) is dissolved in a deuterated solvent (e.g., CDCl_3 , ~0.6 mL) in a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
- ^1H NMR Acquisition:
 - The spectrometer is tuned to the proton frequency.
 - A standard one-pulse sequence is used to acquire the spectrum.
 - Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

- A sufficient number of scans (e.g., 8-16) are averaged to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - The spectrometer is tuned to the carbon frequency.
 - A proton-decoupled pulse sequence (e.g., power-gated decoupling) is used to simplify the spectrum and enhance the signal-to-noise ratio.
 - Typical parameters include a 30-45° pulse width, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
 - A larger number of scans (e.g., 1024 or more) are averaged due to the lower natural abundance of ^{13}C .
- Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Fourier-Transform Infrared (FTIR) Spectroscopy

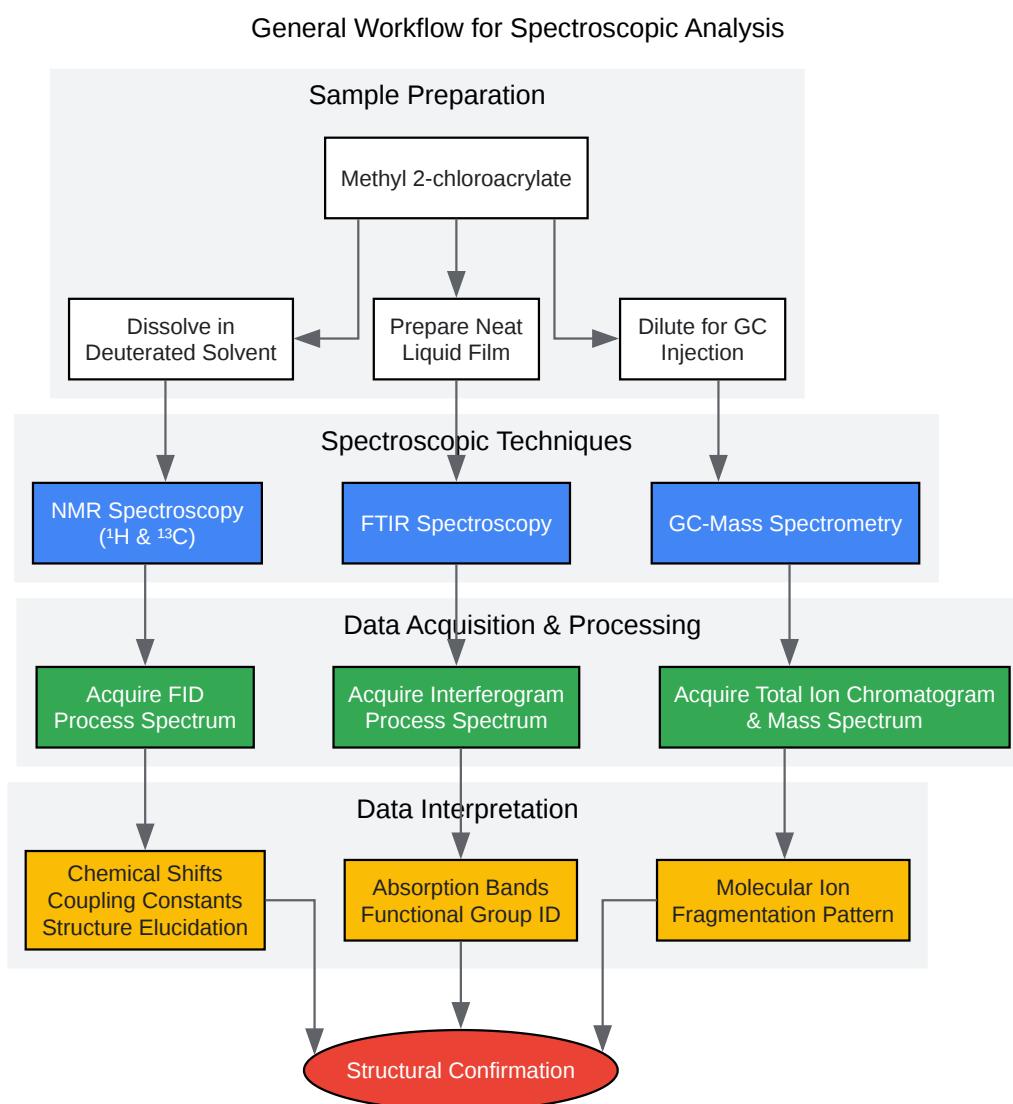
Objective: To identify the functional groups present in **Methyl 2-chloroacrylate** by measuring the absorption of infrared radiation.

Methodology:

- Sample Preparation: As **Methyl 2-chloroacrylate** is a liquid, a neat sample is used. A thin film of the liquid is prepared between two salt plates (e.g., NaCl or KBr).
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Background Spectrum: A background spectrum of the clean, empty salt plates is recorded to subtract any atmospheric and instrumental interferences.
- Sample Spectrum: The salt plates with the thin liquid film are placed in the sample holder of the spectrometer.

- Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm^{-1} . A number of scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The positions of the absorption bands are then determined.

Mass Spectrometry (MS)


Objective: To determine the molecular weight and fragmentation pattern of **Methyl 2-chloroacrylate**.

Methodology:

- Sample Introduction: The volatile liquid sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.
- Gas Chromatography:
 - A capillary column suitable for volatile organic compounds (e.g., a non-polar or medium-polarity column) is used.
 - The oven temperature is programmed to ensure good separation of the analyte from any impurities.
 - Helium is typically used as the carrier gas.
- Ionization: Electron ionization is employed, with a standard electron energy of 70 eV. This energy is sufficient to cause ionization and fragmentation of the molecule.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Methyl 2-chloroacrylate**.

[Click to download full resolution via product page](#)

Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- To cite this document: BenchChem. [Spectroscopic Profile of Methyl 2-chloroacrylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147158#spectroscopic-data-nmr-ir-mass-spec-of-methyl-2-chloroacrylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com